molecular formula C19H28N2O2 B247926 1-(4-Methoxybenzoyl)-4-(3-methylcyclohexyl)piperazine

1-(4-Methoxybenzoyl)-4-(3-methylcyclohexyl)piperazine

Cat. No. B247926
M. Wt: 316.4 g/mol
InChI Key: CRNCWJOFKGJZRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methoxybenzoyl)-4-(3-methylcyclohexyl)piperazine, also known as MeOPP, is a chemical compound that belongs to the piperazine family. It is a psychoactive substance that has been extensively studied for its potential use in scientific research.

Mechanism of Action

1-(4-Methoxybenzoyl)-4-(3-methylcyclohexyl)piperazine acts as a serotonin and dopamine transporter blocker, which leads to an increase in the levels of these neurotransmitters in the brain. It also binds to the sigma-1 receptor, which is involved in the modulation of calcium signaling and the regulation of ion channels. 1-(4-Methoxybenzoyl)-4-(3-methylcyclohexyl)piperazine's mechanism of action is similar to that of other psychoactive substances, such as MDMA and amphetamines.
Biochemical and Physiological Effects
1-(4-Methoxybenzoyl)-4-(3-methylcyclohexyl)piperazine has been found to have a range of biochemical and physiological effects, including increased heart rate and blood pressure, as well as changes in body temperature and respiratory rate. It has also been shown to increase the release of serotonin and dopamine in the brain, leading to feelings of euphoria and increased sociability.

Advantages and Limitations for Lab Experiments

1-(4-Methoxybenzoyl)-4-(3-methylcyclohexyl)piperazine has several advantages for use in lab experiments, including its high potency and selectivity for the serotonin and dopamine transporters. It also has a relatively long half-life, which allows for longer experiments. However, 1-(4-Methoxybenzoyl)-4-(3-methylcyclohexyl)piperazine's psychoactive effects can make it difficult to use in behavioral experiments, and its potential for abuse means that it must be handled with care.

Future Directions

There are several future directions for research on 1-(4-Methoxybenzoyl)-4-(3-methylcyclohexyl)piperazine, including the development of more selective and potent analogs, the investigation of its effects on other neurotransmitter systems, and the exploration of its potential therapeutic applications. 1-(4-Methoxybenzoyl)-4-(3-methylcyclohexyl)piperazine's unique mechanism of action and high potency make it a promising candidate for further research in the field of psychoactive substances.
Conclusion
In conclusion, 1-(4-Methoxybenzoyl)-4-(3-methylcyclohexyl)piperazine is a psychoactive substance that has been extensively studied for its potential use in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. 1-(4-Methoxybenzoyl)-4-(3-methylcyclohexyl)piperazine's unique properties make it a valuable tool for investigating the central nervous system and developing new treatments for neurological disorders.

Synthesis Methods

1-(4-Methoxybenzoyl)-4-(3-methylcyclohexyl)piperazine can be synthesized using a variety of methods, including the reaction of 1-(4-methoxyphenyl)piperazine with 3-methylcyclohexylamine. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, and a solvent, such as ethanol. The yield of 1-(4-Methoxybenzoyl)-4-(3-methylcyclohexyl)piperazine can be improved by using a higher concentration of reactants and optimizing the reaction conditions.

Scientific Research Applications

1-(4-Methoxybenzoyl)-4-(3-methylcyclohexyl)piperazine has been used in scientific research to study its effects on the central nervous system. It has been found to have an affinity for the serotonin transporter and the sigma-1 receptor, which are both involved in the regulation of mood and behavior. 1-(4-Methoxybenzoyl)-4-(3-methylcyclohexyl)piperazine has also been shown to have an effect on the dopamine transporter, which is involved in the reward pathway of the brain.

properties

Product Name

1-(4-Methoxybenzoyl)-4-(3-methylcyclohexyl)piperazine

Molecular Formula

C19H28N2O2

Molecular Weight

316.4 g/mol

IUPAC Name

(4-methoxyphenyl)-[4-(3-methylcyclohexyl)piperazin-1-yl]methanone

InChI

InChI=1S/C19H28N2O2/c1-15-4-3-5-17(14-15)20-10-12-21(13-11-20)19(22)16-6-8-18(23-2)9-7-16/h6-9,15,17H,3-5,10-14H2,1-2H3

InChI Key

CRNCWJOFKGJZRW-UHFFFAOYSA-N

SMILES

CC1CCCC(C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)OC

Canonical SMILES

CC1CCCC(C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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